molecular formula C14H8F6 B1304852 2,2'-Bis(trifluoromethyl)biphenyl CAS No. 567-15-7

2,2'-Bis(trifluoromethyl)biphenyl

Cat. No.: B1304852
CAS No.: 567-15-7
M. Wt: 290.2 g/mol
InChI Key: VBFVFTVNLQCICW-UHFFFAOYSA-N
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Description

2,2’-Bis(trifluoromethyl)biphenyl is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its high thermal stability and unique electronic properties, making it a valuable building block in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2,2’-Bis(trifluoromethyl)biphenyl plays a role in biochemical reactions primarily due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, the compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context. The interactions between 2,2’-Bis(trifluoromethyl)biphenyl and biomolecules are often mediated by its trifluoromethyl groups, which can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins .

Cellular Effects

The effects of 2,2’-Bis(trifluoromethyl)biphenyl on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, 2,2’-Bis(trifluoromethyl)biphenyl can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 2,2’-Bis(trifluoromethyl)biphenyl exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The trifluoromethyl groups of the compound can form strong non-covalent interactions with specific amino acid residues, leading to changes in the conformation and activity of the target biomolecules. Additionally, 2,2’-Bis(trifluoromethyl)biphenyl can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bis(trifluoromethyl)biphenyl can change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that 2,2’-Bis(trifluoromethyl)biphenyl can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2’-Bis(trifluoromethyl)biphenyl in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, 2,2’-Bis(trifluoromethyl)biphenyl can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

2,2’-Bis(trifluoromethyl)biphenyl is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, it has been shown to affect pathways related to lipid metabolism and oxidative stress responses .

Transport and Distribution

Within cells and tissues, 2,2’-Bis(trifluoromethyl)biphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of 2,2’-Bis(trifluoromethyl)biphenyl can influence its overall bioavailability and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 2,2’-Bis(trifluoromethyl)biphenyl is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the mitochondria, nucleus, or other organelles, where it exerts its biochemical effects. The localization of 2,2’-Bis(trifluoromethyl)biphenyl can impact its activity and function, influencing cellular processes such as energy production and gene regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2’-Bis(trifluoromethyl)biphenyl involves the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate. The intermediate product is then oxidized to form 2,2’-Bis(trifluoromethyl)-4,4’,5,5’-tetramethyl biphenyl, which is subsequently dehydrated to yield 2,2’-Bis(trifluoromethyl)biphenyl .

Another method involves the use of chlorobenzotrifluoride, which undergoes nitration and reduction steps to produce the desired compound. This method, however, requires careful control of water content and the use of Grignard reagents, which can pose challenges for industrial-scale production .

Industrial Production Methods

The industrial production of 2,2’-Bis(trifluoromethyl)biphenyl typically involves large-scale halogenation and substitution reactions, followed by purification steps to ensure high yield and product quality. The use of cost-effective raw materials and optimized reaction conditions is crucial for the economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized biphenyl derivatives, such as 2,2’-Bis(trifluoromethyl)-4,4’-bis(hydroxymethyl)biphenyl and 2,2’-Bis(trifluoromethyl)-4,4’-bis(bromomethyl)biphenyl .

Scientific Research Applications

2,2’-Bis(trifluoromethyl)biphenyl is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethane: A simple trifluoromethyl-containing compound used in various chemical reactions.

    1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.

    Hexafluoroacetone: A trifluoromethyl ketone used in organic synthesis.

Uniqueness

2,2’-Bis(trifluoromethyl)biphenyl stands out due to its biphenyl structure, which imparts unique electronic properties and high thermal stability. Unlike simpler trifluoromethyl compounds, it can form complex polymers and materials with specialized applications in electronics and high-performance materials .

Properties

IUPAC Name

1-(trifluoromethyl)-2-[2-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-13(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFVFTVNLQCICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205254
Record name 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-15-7
Record name 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2-L three-necked, round-bottom flask fitted with a mechanical stirrer and a condenser was added 507.5 g of 2-iodotrifluoromethylbenzene (1.86 mol), 282.0 g of copper powder and 400 ml of DMF. The reaction mixture was stirred and heated at reflux for 24 hours and filtered. The filtrate was distilled under reduced pressure to yield 211.8 g (78%) of a light yellow oil.
Quantity
507.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
282 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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